1,5-Bis(methylamino)-3-oxapentane
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves understanding the properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Hypoglycemic Properties and Pancreatic Effects
1,5-Bis(methylamino)-3-oxapentane derivatives have been studied for their hypoglycemic properties. For instance, 1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-oxapentane-diacetatocopper has been observed to decrease glucose levels in blood, indicating potential use in diabetes treatment. However, it also caused histopathological changes in the pancreas of rats, including inflammatory infiltration and cellular degeneration (Nofa, Lampatov, & Lepilov, 2015).
Structural Studies and Anticancer Properties
Structural studies of 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)-3-oxapentane revealed complex networks of intermolecular interactions, suggesting potential biological target interactions. This compound showed promising growth-inhibitory power against human tumor cell lines, particularly leukemia and non-small lung cancer (Żabiński, Wolska, & Maciejewska, 2007).
Potential in Cancer Treatment
The synthesis of 1,5-bis(4-amidinophenoxy)-3-oxapentane analogs and their structural evaluation suggest potential for use in cancer treatment. Preliminary assays against cancer cell lines have been conducted to assess their efficacy (Maciejewska et al., 2006).
Binding Properties and Medicinal Applications
1,5-bis[2-(dioxyphosphoryl)-4-ethylphenoxy]-3-oxapentane and its analogs have been investigated for their complexation ability with copper(II), providing insights useful for designing medicinal drugs. The stability of Cu(II) complexes with these ligands has been a focus, indicating potential for medicinal applications (Baulin et al., 2018).
Macrocyclic Compound Synthesis
Research on the alkylation of 1,5-bis(tetrazol-5-yl)-3-oxapentane led to the selective synthesis of a 15-membered macrocycle, demonstrating the compound's utility in creating complex chemical structures (Voitekhovich et al., 2012).
Liver Pathology Studies
Studies on animals treated with 1,5-Bis(3,5-Dimethylpyrazol-1-yl)-3-oxapentane-diacetatocopper showed significant liver pathology, including inflammatory infiltration and cellular degeneration. This highlights its potential impacton liver health and necessitates further investigation into its safety (Nofal, Potaрov, & Khlebnikov, 2014).
Podand Derivatives Synthesis and Applications
Podand derivatives based on 3-oxapentane have been synthesized and studied for their potential applications in host-guest chemistry. These derivatives can interact with metal cations and organic anions or molecules, which could be beneficial for various chemical and biological applications (Linh et al., 2023).
DNA Biosensor Development
1,5-Bis(methylamino)-3-oxapentane derivatives have been used in the development of electrochemical DNA biosensors. These sensors are designed for rapid evaluation of chemical compounds interacting with DNA, demonstrating the compound's potential in pharmaceutical and clinical research (Szpakowska et al., 2006).
Crown Ether Synthesis
Research on photoinitiated [2+2]-cycloaddition of 1,5-bis[2-(3-phenyl-3-oxoprop-1-en-1-yl)phenoxy]-3-oxapentane led to the synthesis of crown ether containing cyclobutane fragments. This demonstrates its utility in synthesizing cyclic chemical structures with potential applications in material science and catalysis (Ovchinnikov et al., 2008).
Safety And Hazards
Safety and hazards analysis involves understanding the potential dangers of handling or using the compound. This can include its toxicity, flammability, and environmental impact.
Future Directions
Future directions can involve potential new applications for the compound, or new methods of synthesis.
properties
IUPAC Name |
N-methyl-2-[2-(methylamino)ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJBVRYAHYMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369226 | |
Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(methylamino)-3-oxapentane | |
CAS RN |
2620-27-1 | |
Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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